molecular formula C9H10FNO B8328538 N-(3-fluoro-5-methylphenyl)acetamide

N-(3-fluoro-5-methylphenyl)acetamide

Cat. No.: B8328538
M. Wt: 167.18 g/mol
InChI Key: NUDMFJPSTSFCOM-UHFFFAOYSA-N
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Description

N-(3-fluoro-5-methylphenyl)acetamide is a fluorinated aromatic acetamide derivative that serves as a valuable synthetic intermediate and building block in organic and medicinal chemistry research. Compounds featuring fluoro- and methyl-substituted aniline acetamide structures are of significant interest in drug discovery efforts, particularly in the development of novel anti-infective agents . For instance, extensive structure-activity relationship (SAR) studies on related triazolopyridazine compounds have demonstrated that the incorporation of fluorine and specific substitution patterns on the aryl ring system can dramatically enhance potency against parasitic targets, underscoring the strategic importance of such fluorinated components in lead optimization campaigns . The presence of the fluorine atom, a common bioisostere, can influence the molecule's electronic properties, metabolic stability, and bioavailability, making it a crucial modification for improving the pharmacokinetic profile of drug candidates. This compound is provided for research use only and is intended for utilization in laboratory settings for chemical synthesis and biological screening. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers are encouraged to leverage this high-purity building block to explore new chemical space and advance their investigative projects.

Properties

Molecular Formula

C9H10FNO

Molecular Weight

167.18 g/mol

IUPAC Name

N-(3-fluoro-5-methylphenyl)acetamide

InChI

InChI=1S/C9H10FNO/c1-6-3-8(10)5-9(4-6)11-7(2)12/h3-5H,1-2H3,(H,11,12)

InChI Key

NUDMFJPSTSFCOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(=O)C

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent pattern on the phenyl ring significantly influences molecular geometry, solubility, and reactivity. Below is a comparative analysis with structurally related acetamides:

Table 1: Substituent Effects in Selected Acetamide Derivatives
Compound Name Substituents Key Properties/Effects Reference
N-(3-Fluoro-5-methylphenyl)acetamide 3-F, 5-CH₃ Enhanced lipophilicity (fluorine) and steric bulk (methyl); potential metabolic stability.
N-(3-Chlorophenyl)-2,2,2-trichloroacetamide 3-Cl, trichloroacetyl Strong electron-withdrawing effect (Cl, trichloro) alters crystal packing and dipole interactions.
N-(3,5-Dimethylphenyl)acetamide 3-CH₃, 5-CH₃ Increased steric hindrance; reduced solubility compared to halogenated analogs.
2-(4-Nitrophenyl)-N-(3-hydroxyphenyl)acetamide (B1) 4-NO₂, 3-OH Polar nitro and hydroxyl groups enhance hydrogen bonding, influencing solubility and optical properties.
  • Fluorine vs.
  • Methyl Group : The 5-methyl group introduces steric bulk, which may hinder rotational freedom and influence binding to biological targets compared to smaller substituents like halogens .

Pharmacological Activity Comparisons

Acetamide derivatives exhibit diverse biological activities depending on their substituents. Key examples include:

Crystallographic and Structural Insights

reveals that meta-substituents in trichloroacetamides significantly affect crystal packing. For example:

  • 3-CH₃ vs.
  • Asymmetric Units: Derivatives like N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide exhibit two molecules per asymmetric unit, suggesting dimeric interactions absent in mono-substituted analogs .

Q & A

Q. Q1: What are the standard synthetic routes for preparing N-(3-fluoro-5-methylphenyl)acetamide, and what critical parameters influence yield?

A1: The synthesis typically involves reacting 3-fluoro-5-methylaniline with chloroacetyl chloride under basic conditions (e.g., using sodium bicarbonate or triethylamine as a base). Key parameters include:

  • Temperature control : Reactions are often conducted at 0–5°C to minimize side reactions like over-acylation .
  • Solvent selection : Polar aprotic solvents (e.g., dichloromethane or acetonitrile) enhance reactivity, while aqueous workup removes unreacted starting materials .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) ensures high purity (>95%) .

Advanced Synthesis: Reaction Optimization

Q. Q2: How can reaction conditions be optimized to improve the scalability of this compound synthesis?

A2: Advanced optimization strategies include:

  • Catalytic methods : Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate acylation at lower temperatures .
  • Flow chemistry : Continuous-flow reactors reduce reaction times and improve reproducibility by maintaining precise temperature and mixing conditions .
  • In-line monitoring : FTIR or HPLC tracking of reaction progress minimizes batch failures .

Basic Analytical Characterization

Q. Q3: What spectroscopic techniques are essential for confirming the structure of this compound?

A3:

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 2.2–2.4 ppm (methyl group), δ 7.1–7.5 ppm (aromatic protons), and δ 10.2 ppm (amide NH) confirm substitution patterns .
    • ¹³C NMR : Carbonyl resonance at ~170 ppm and aromatic carbons between 110–150 ppm validate the acetamide backbone .
  • Mass spectrometry : ESI-MS ([M+H]⁺) confirms molecular weight (e.g., m/z 196.1 for C₉H₉FNO) .

Advanced Spectral Analysis

Q. Q4: How can researchers resolve contradictions in NMR data for this compound derivatives?

A4:

  • Variable Temperature (VT) NMR : Resolves dynamic effects (e.g., rotational barriers in amide bonds) that cause signal splitting .
  • 2D NMR (COSY, HSQC) : Assigns coupling between aromatic protons and distinguishes regioisomers .
  • Computational modeling : DFT calculations (e.g., Gaussian) predict chemical shifts and validate experimental assignments .

Biological Activity Screening

Q. Q5: What in vitro assays are suitable for initial evaluation of this compound’s bioactivity?

A5:

  • Antimicrobial assays : Broth microdilution (MIC determination) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Enzyme inhibition : Fluorescence-based assays (e.g., acetylcholinesterase inhibition for neurological applications) .
  • Cytotoxicity : MTT assays on human cell lines (e.g., HEK293) to assess safety thresholds .

Advanced Structure-Activity Relationship (SAR) Studies

Q. Q6: How can researchers systematically explore SAR for this compound analogs?

A6:

  • Substituent variation : Synthesize analogs with halogens (Cl, Br) or electron-withdrawing groups (NO₂) at the 5-position to modulate lipophilicity and target binding .
  • Bioisosteric replacement : Replace the acetamide moiety with sulfonamide or urea groups to enhance metabolic stability .
  • Pharmacophore mapping : Molecular docking (AutoDock Vina) identifies key interactions (e.g., hydrogen bonding with fluorine) .

Mechanistic Studies

Q. Q7: What strategies are effective for elucidating the mechanism of action of this compound in biological systems?

A7:

  • Protein pull-down assays : Use biotinylated analogs to identify binding partners .
  • Mutagenesis studies : Target-site mutations (e.g., in bacterial enzymes) confirm binding specificity .
  • Metabolomics : LC-MS profiling tracks downstream metabolic changes post-treatment .

Data Contradiction Analysis

Q. Q8: How should researchers address discrepancies in reported bioactivity data for this compound?

A8:

  • Assay standardization : Compare protocols for variables like pH, incubation time, and cell passage number .
  • Impurity profiling : Use HPLC-MS to rule out side products (e.g., hydrolyzed intermediates) influencing activity .
  • Meta-analysis : Pool data from multiple studies using statistical tools (e.g., RevMan) to identify trends .

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